Metformin hydrochloride

概要

説明

メトホルミン塩酸塩は、ビグアナイド系に属する広く使用されている経口抗糖尿病薬です。主に、特に肥満または体重過多の個体における、2型糖尿病の管理のために処方されます。メトホルミン塩酸塩は、多嚢胞性卵巣症候群やメタボリックシンドロームなど、その他の疾患にもオフラベルで使用されています。 有意な体重増加を引き起こすことなく血糖値を低下させる効果で知られています .

科学的研究の応用

Metformin hydrochloride has a wide range of scientific research applications. In medicine, it is extensively used for the treatment of type 2 diabetes mellitus and polycystic ovary syndrome. It has also shown potential in cancer treatment, anti-aging research, cardiovascular protection, and brain repair . In chemistry, this compound is studied for its interactions with various metals and its potential as a ligand in coordination chemistry . In biology, it is used to study metabolic pathways and insulin sensitivity.

作用機序

メトホルミン塩酸塩は、複数のメカニズムを通じてその効果を発揮します。主に、肝臓のグルコース産生を抑制し、インスリン感受性を高めることで機能します。細胞のエネルギー恒常性に重要な役割を果たすAMP活性化プロテインキナーゼ(AMPK)経路を活性化します。 さらに、メトホルミン塩酸塩はミトコンドリアのグリセロール-3-リン酸デヒドロゲナーゼを阻害し、糖新生を抑制します .

類似の化合物との比較

メトホルミン塩酸塩は、フェンホルミンやブホルミンなどの他の類似の化合物を含むビグアナイド系化合物に属します。 これらの化合物と比較して、メトホルミン塩酸塩は、乳酸アシドーシスのリスクが低く、安全性プロファイルが優れているため、好まれています . メトホルミンのその他の天然代替品には、ベルベリン、シナモン、クルクミン、ミオイノシトール、N-アセチルシステインなどがあります .

結論

メトホルミン塩酸塩は、医学、化学、生物学において重要な用途を持つ汎用性の高い化合物です。そのユニークな特性と作用機序は、2型糖尿病やその他の疾患の管理において貴重なツールとなっています。この化合物は、さまざまな化学反応を起こす能力と科学研究における可能性により、その重要性をさらに強調しています。

Safety and Hazards

準備方法

合成経路と反応条件: メトホルミン塩酸塩は、ジシアンジアミドと塩酸ジメチルアミンを原料として合成されます。この反応は、通常、N,N-ジメチルアセトアミドまたはジメチルスルホキシドなどの溶媒中で、約140°Cで4〜8時間、これらの材料を加熱することを伴います。 粗生成物は、エタノールを使用して再結晶され、pHを5〜6に調整して高純度製品を得ます .

工業生産方法: 工業的な環境では、メトホルミン塩酸塩の調製は、同様のステップを大規模で行いますが、大規模に行います。このプロセスには、塩酸によるジメチルアミンの塩化反応、続いてN,N-ジメチルホルムアミドなどの溶媒中でのジシアンジアミドとの付加反応が含まれます。粗生成物はその後、高純度に精製されます。 この方法は、費用対効果が高く、大規模生産に適しています .

化学反応の分析

反応の種類: メトホルミン塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。 注目すべき反応の1つは、ヒドロキシルラジカルによる酸化であり、メトホルミンの共有結合性ダイマー、メトホルミンのヒドロペルオキシド、メチルビグアナイド、2-アミノ-4-メチルアミノ-1,3,5-トリアジンなどの生成物の形成につながります .

一般的な試薬と条件: メトホルミン塩酸塩の反応で使用される一般的な試薬には、ヒドロキシルラジカルなどの酸化剤が含まれます。これらの反応の条件はさまざまですが、多くの場合、所望の生成物が形成されるように、制御された環境で行われます。

生成される主要な生成物: メトホルミン塩酸塩の酸化によって生成される主要な生成物には、メトホルミンの共有結合性ダイマー、メトホルミンのヒドロペルオキシド、メチルビグアナイド、2-アミノ-4-メチルアミノ-1,3,5-トリアジンが含まれます .

科学研究への応用

メトホルミン塩酸塩は、科学研究において幅広い用途があります。医学では、2型糖尿病の治療や多嚢胞性卵巣症候群の治療に広く使用されています。 また、がん治療、老化防止研究、心臓血管保護、脳修復においても可能性を示しています . 化学では、メトホルミン塩酸塩は、さまざまな金属との相互作用や配位化学におけるリガンドとしての可能性について研究されています . 生物学では、代謝経路やインスリン感受性を研究するために使用されます。

類似化合物との比較

Metformin hydrochloride belongs to the biguanide class of compounds, which includes other similar compounds such as phenformin and buformin. Compared to these compounds, this compound is preferred due to its lower risk of lactic acidosis and better safety profile . Other natural alternatives to metformin include berberine, cinnamon, curcumin, myo-inositol, and N-acetyl-cysteine .

Conclusion

This compound is a versatile compound with significant applications in medicine, chemistry, and biology. Its unique properties and mechanisms of action make it a valuable tool in the management of type 2 diabetes mellitus and other conditions. The compound’s ability to undergo various chemical reactions and its potential in scientific research further highlight its importance.

特性

IUPAC Name |

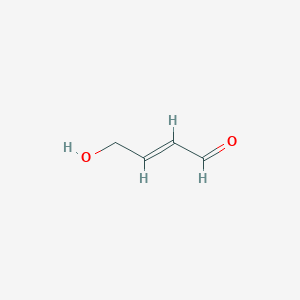

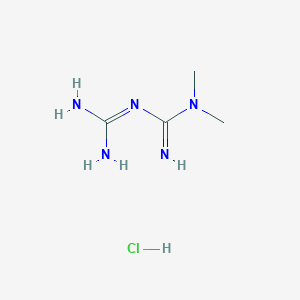

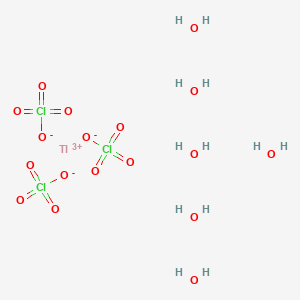

3-(diaminomethylidene)-1,1-dimethylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETHQSJEHLVLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1674364-49-8 | |

| Record name | Imidodicarbonimidic diamide, N,N-dimethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1674364-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9037246 | |

| Record name | Metformin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Metformin is widely used to treat hyperglycemia. However, metformin treatment may induce intrahepatic cholestasis and liver injury in a few patients with type II diabetes through an unknown mechanism. Here we show that metformin decreases SIRT1 protein levels in primary hepatocytes and liver. Both metformin-treated wild-type C57 mice and hepatic SIRT1-mutant mice had increased hepatic and serum bile acid levels. However, metformin failed to change systemic bile acid levels in hepatic SIRT1-mutant mice. Molecular mechanism study indicates that SIRT1 directly interacts with and deacetylates Foxa2 to inhibit its transcriptional activity on expression of genes involved in bile acids synthesis and transport. Hepatic SIRT1 mutation elevates Foxa2 acetylation levels, which promotes Foxa2 binding to and activating genes involved in bile acids metabolism, impairing hepatic and systemic bile acid homeostasis. Our data clearly suggest that hepatic SIRT1 mediates metformin effects on systemic bile acid metabolism and modulation of SIRT1 activity in liver may be an attractive approach for treatment of bile acid-related diseases such as cholestasis., Metformin is antihyperglycemic, not hypoglycemic. It does not cause insulin release from the pancreas and does not cause hypoglycemia, even in large doses. Metformin has no significant effects on the secretion of glucagon, cortisol, growth hormone or somatostatin. Metformin reduces glucose levels primarily by decreasing hepatic glucose production and by increasing insulin action in muscle and fat. ... May decrease plasma glucose by reducing the absorption of glucose from the intestine. /Salt not specified/, Metformin potentiates the effect of insulin by mechanisms not fully understood. Metformin does not stimulate pancreatic beta cells to increase secretion of insulin; insulin secretion must be present for metformin to work properly. It is postulated that metformin decreases hepatic glucose production and improves insulin sensitivity by increasing peripheral glucose uptake and utilization. /Salt not specified/, People with Type 2 diabetes mellitus (T2DM) have reduced bone mineral density and an increased risk of fractures due to altered mesenchymal stem cell (MSC) differentiation in the bone marrow. This leads to a shift in the balance of differentiation away from bone formation (osteogenesis) in favour of fat cell development (adipogenesis). The commonly used anti-diabetic drug, metformin, activates the osteogenic transcription factor Runt-related transcription factor 2 (Runx2), which may suppress adipogenesis, leading to improved bone health. Here we investigate the involvement of the metabolic enzyme, AMP-activated protein kinase (AMPK), in these protective actions of metformin. The anti-adipogenic actions of metformin were observed in multipotent C3H10T1/2 MSCs, in which metformin exerted reciprocal control over the activities of Runx2 and the adipogenic transcription factor, PPARgamma, leading to suppression of adipogenesis. These effects appeared to be independent of AMPK activation but rather through the suppression of the mTOR/p70S6K signalling pathway. Basal AMPK and mTOR/p70S6K activity did appear to be required for adipogenesis, as demonstrated by the use of the AMPK inhibitor, compound C. This observation was further supported by using AMPK knockout mouse embryo fibroblasts (MEFs) where adipogenesis, as assessed by reduced lipid accumulation and expression of the adipogeneic transcription factor, C/EBPbeta, was found to display an absolute requirement for AMPK. Further activation of AMPK in wild type MEFS, with either metformin or the AMPK-specific activator, A769662, was also associated with suppression of adipogenesis. It appears, therefore, that basal AMPK activity is required for adipogenesis and that metformin can inhibit adipogenesis through AMPK-dependent or -independent mechanisms, depending on the cellular context. | |

| Record name | METFORMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1115-70-4 | |

| Record name | Metformin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metformin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metformin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metformin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metformin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metformin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METFORMIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/786Z46389E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METFORMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)